REACTION_CXSMILES
|
[CH2:1]1[O:21][C:4]([CH3:20])([CH2:5][C:6]2[CH:11]=[CH:10][C:9]([O:12]CC3C=CC=CC=3)=[CH:8][CH:7]=2)[O:3][CH2:2]1.[H][H]>C(O)C.[Pd]>[CH2:2]1[O:3][C:4]([CH3:20])([CH2:5][C:6]2[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=2)[O:21][CH2:1]1
|
Name
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1-(4-benzyloxyphenyl) propan-2-one ethylene ketal
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1COC(CC2=CC=C(C=C2)OCC2=CC=CC=C2)(C)O1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a light coloured oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Name
|
|
Type
|
|
Smiles
|
C1COC(CC2=CC=C(C=C2)O)(C)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |